(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol is a polycyclic aromatic hydrocarbon (PAH) derived from indeno[1,2,3-cd]pyrene. This compound features a complex structure characterized by fused aromatic rings and hydroxyl groups, which contribute to its unique chemical properties and potential biological activities. The compound is of interest in various scientific fields due to its implications in environmental science, toxicology, and organic chemistry.
The compound can be synthesized from indeno[1,2,3-cd]pyrene through various chemical reactions. Indeno[1,2,3-cd]pyrene itself is found in environmental samples as a byproduct of incomplete combustion processes and is recognized for its carcinogenic properties.
(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol is classified as a polycyclic aromatic hydrocarbon. PAHs are organic compounds composed of multiple fused aromatic rings. They are typically hydrophobic and can be found in the environment as pollutants resulting from industrial processes and combustion.
The synthesis of (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Common reagents include hydrogen peroxide or other oxidants for hydroxylation processes.
The molecular formula for (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol is . The structure includes:
C1=CC2=C(C=C1)C3=C(C=CC4=C3C=CC(C4)=C2)C(=O)C(=C)O
(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol can undergo various chemical reactions typical for PAHs:
Reactions often require specific catalysts or conditions to proceed efficiently. For example:
The mechanism by which (11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol exerts its effects involves:
Research indicates that PAHs like this compound can lead to significant biological effects due to their ability to form DNA adducts and disrupt normal cellular processes.
(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol has several applications in scientific research:
This compound's unique structure and properties make it a subject of interest across various scientific disciplines including environmental science and medicinal chemistry.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1